ELOVL6 Inhibitory Potency Retention Versus Ablation by Central Scaffold Modification
The N-acetyl core of CAS 1448122-00-6 is structurally analogous to the amide derivative 1n, which retains moderate ELOVL6 inhibitory activity (IC50 = 1750 nM) comparably to the urea-based lead 1a [1]. In contrast, altering the sulfonamide to a methyleneamide (compound 1o) or the sulfone to a sulfoxide (compound 1p) completely eliminates activity (IC50 >10,000 nM) [1]. This demonstrates that the N-acetyl sulfone moiety of the target compound preserves the critical pharmacophoric elements required for target engagement, unlike many closely related core modifications.
| Evidence Dimension | Human ELOVL6 enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1750 nM (inferred from amide analogue 1n) |
| Comparator Or Baseline | Compound 1n (amide, IC50 = 1750 nM); Compound 1o (methyleneamide, IC50 >10,000 nM); Compound 1p (sulfoxide, IC50 >10,000 nM) |
| Quantified Difference | The N-acetyl/amide core retains activity (IC50 ~1750 nM) while methyleneamide and sulfoxide modifications result in a >5.7-fold loss in potency (IC50 >10,000 nM). |
| Conditions | Recombinant human ELOVL6 enzyme assay using [14C]palmitoyl-CoA as substrate (Nagase et al., 2009) |
Why This Matters
This quantitative evidence demonstrates that the N-acetyl sulfone core structure of CAS 1448122-00-6 is a privileged scaffold for maintaining ELOVL6 engagement, making it a strategically valuable starting point for further optimization compared to inactive core analogues.
- [1] Nagase, T.; Takahashi, T.; Sasaki, T.; Nagumo, A.; Shimamura, K.; Miyamoto, Y.; Kitazawa, H.; Kanesaka, M.; Yoshimoto, R.; Aragane, K.; Tokita, S.; Sato, N. Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. J. Med. Chem. 2009, 52, 4111–4114. View Source
